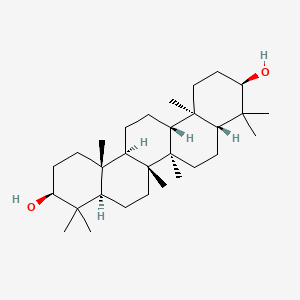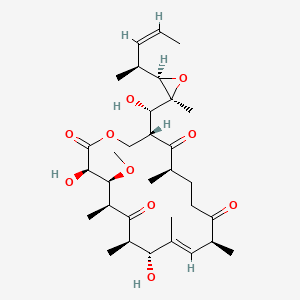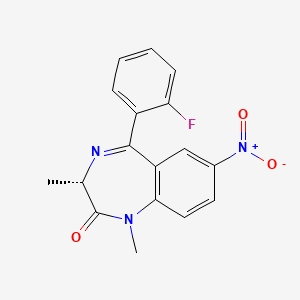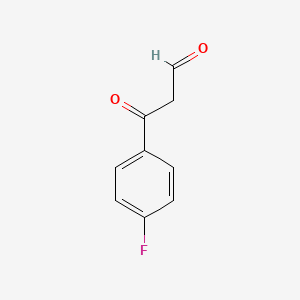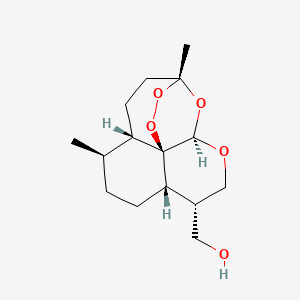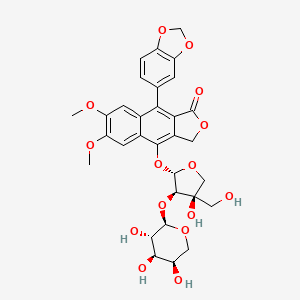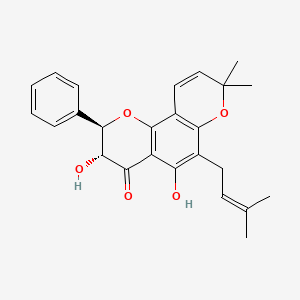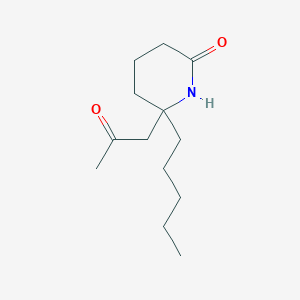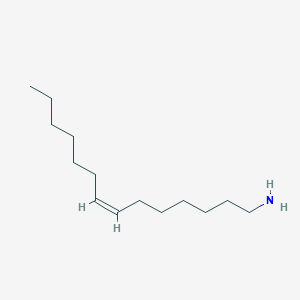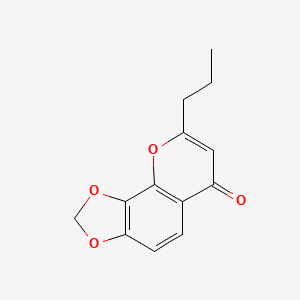![molecular formula C22H34O19 B1250266 2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Solubility Characteristics : Zhang et al. (2012) investigated the solubility of substances related to the structure of the compound , such as protocatechuic aldehyde, caffeic acid, d-galactose, and d-raffinose pentahydrate, in ethanol–water solutions. The study found significant differences in solubility patterns depending on the solvent mixtures and temperature, indicating the potential relevance of solvent choice in applications involving similar complex organic molecules (Zhang, Gong, Wang, & Qu, 2012).
Synthesis and Application in Biomolecular Studies : Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers related in structure to the compound , highlighting the relevance of such compounds as model compounds for studying naturally-occurring arsenolipids in biological systems (Guttenberger, Glabonjat, Jensen, Zangger, & Francesconi, 2016).
Role in Synthesis of Nucleosides and Potential Biological Applications : The compound's structure is reminiscent of intermediates used in the synthesis of conformationally locked carbocyclic nucleosides, as described by Hřebabecký et al. (2006). These nucleosides have potential applications in medicinal chemistry, indicating the broader relevance of such structures in drug design and biological research (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Molecular Interactions and Biological Activity
The complexity of the compound suggests potential interactions with biological systems or utilization in the synthesis of biologically active compounds.
Antioxidant Design and Biological Activity : Manfredini et al. (2000) explored molecular combinations of antioxidants that are structurally related to the compound . The study focused on designing and testing these combinations for radical scavenging activities, offering insights into the potential of such complex molecules in therapeutic applications and as models for studying oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Synthesis and Biological Evaluation of Nucleosides : Liu et al. (2000) discussed the synthesis of nucleosides, including those structurally similar to the compound . This research demonstrates the potential utility of such molecules in the development of therapeutic agents, especially considering their antiviral activity against pathogens like HIV-1 and HBV (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).
properties
Product Name |
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |
|---|---|
Molecular Formula |
C22H34O19 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C22H34O19/c23-4-7-12(30)14(32)18(36-7)40-17-13(31)8(5-24)37-20(17)39-16-9(6-25)38-19(15(16)33)41-22(21(34)35,3-11(28)29)2-1-10(26)27/h7-9,12-20,23-25,30-33H,1-6H2,(H,26,27)(H,28,29)(H,34,35)/t7-,8-,9-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22?/m1/s1 |
InChI Key |
RGAMJCJDWKLDHT-CLHZHDFYSA-N |
Isomeric SMILES |
C(CC(CC(=O)O)(C(=O)O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O |
synonyms |
citric acid tririboside ribocitrin triribofuranosylcitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)
![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)
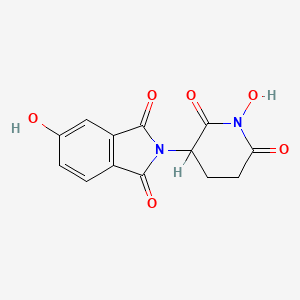
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
